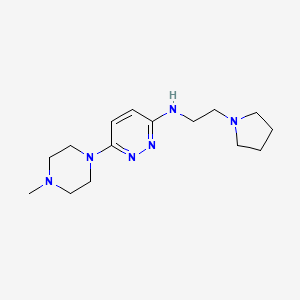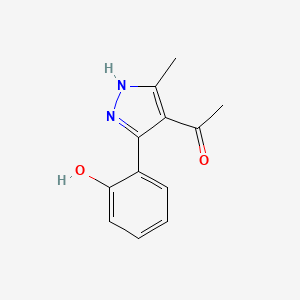
6-(4-Acetyl-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyphenyl group and a methyl group
Méthodes De Préparation
The synthesis of 1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 1-(2-hydroxyphenyl)ethanone with appropriate reagents to form the pyrazole ring. One common method involves the use of dimethylformamide dimethylacetal (DMF-DMA) in dry tetrahydrofuran (THF) under reflux conditions . This reaction yields an intermediate enaminone, which can then be cyclized with hydrazonoyl chloride derivatives to form the desired pyrazole compound .
Analyse Des Réactions Chimiques
1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .
Applications De Recherche Scientifique
1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in the compound’s biological effects .
Comparaison Avec Des Composés Similaires
1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxyphenyl)ethanone: This compound lacks the pyrazole ring and has different chemical properties and biological activities.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has a methoxy group instead of a methyl group, leading to different reactivity and applications.
1-(3-Hydroxyphenyl)ethanone: This compound has the hydroxy group in a different position, affecting its chemical behavior and biological activity.
The uniqueness of 1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
104248-20-6 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
1-[3-(2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C12H12N2O2/c1-7-11(8(2)15)12(14-13-7)9-5-3-4-6-10(9)16/h3-6,16H,1-2H3,(H,13,14) |
Clé InChI |
JFDVFGFMHCVNOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C2=CC=CC=C2O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


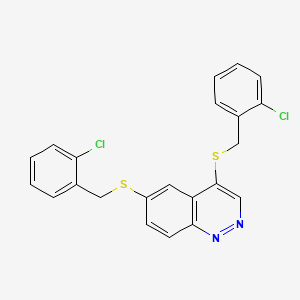
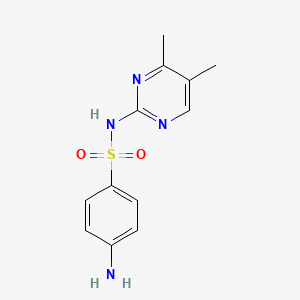
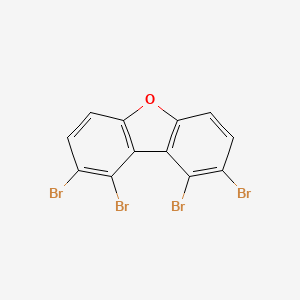
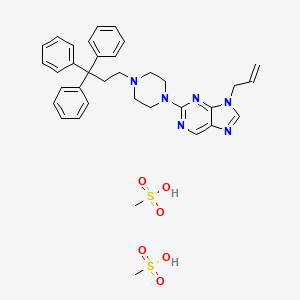
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)

![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)
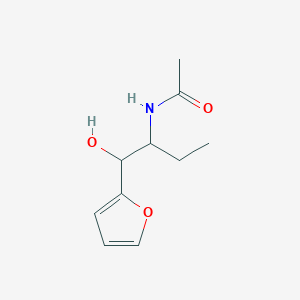
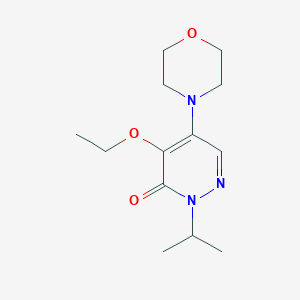
![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
